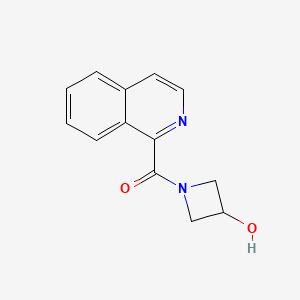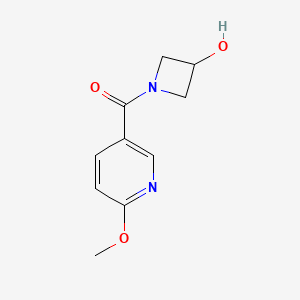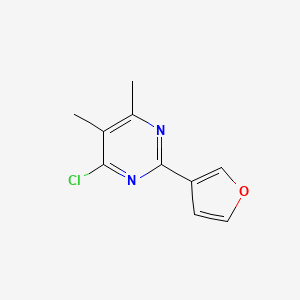![molecular formula C14H18FN3 B1468896 (3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine CAS No. 1410474-20-2](/img/structure/B1468896.png)
(3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine
概要
説明
This compound is an amine derivative that contains a pyrazole ring and a fluorophenyl group. Pyrazole is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . The presence of the fluorophenyl group could potentially influence the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a fluorophenyl group, and an amine group. The fluorine atom in the fluorophenyl group is highly electronegative, which could influence the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the fluorophenyl group, and the amine group. Pyrazoles can undergo a variety of reactions, including electrophilic substitution and nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and lipophilicity .科学的研究の応用
Antimicrobial Activity
Pyrazole derivatives, such as the one , have been reported to exhibit significant antimicrobial properties . The presence of the fluorophenyl group may enhance these properties, making this compound a potential candidate for developing new antimicrobial agents. Research could explore its efficacy against various bacterial and fungal strains, determining minimum inhibitory concentrations and mechanisms of action.
Anti-Tuberculosis Agents
Given the ongoing challenge of tuberculosis (TB) and the emergence of drug-resistant strains, there’s a continuous search for new anti-TB compounds. The pyrazole core of this compound is known to possess anti-tuberculosis activity , which could be harnessed to develop novel treatments that are effective against resistant Mycobacterium tuberculosis strains.
Anti-Inflammatory Applications
Pyrazole derivatives are also recognized for their anti-inflammatory effects . This compound could be investigated for its potential to inhibit key inflammatory pathways, which could lead to the development of new anti-inflammatory drugs, especially for chronic conditions like arthritis.
Antioxidant Properties
The antioxidant capacity of pyrazole compounds is another area of interest. This compound could be studied for its ability to scavenge free radicals and protect against oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer .
Anti-Tumor and Cytotoxicity
The fluorinated pyrazole structure of this compound suggests potential anti-tumor properties . It could be evaluated for cytotoxicity against various cancer cell lines, and its mechanism of inducing apoptosis or inhibiting cell proliferation could be elucidated .
Analgesic Potential
Lastly, the analgesic activity of pyrazole derivatives is well-documented. This compound could be explored for its pain-relieving properties, possibly leading to the creation of new analgesics that might offer advantages over existing medications, such as reduced side effects or improved efficacy .
作用機序
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malaria parasite lifecycle, and cholinesterase activity .
Result of Action
The molecular and cellular effects of (3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine’s action would depend on its specific targets and the nature of its interactions with these targets. Given the range of biological activities associated with similar compounds, the effects could include reduced inflammation, inhibited viral replication, suppressed cancer cell proliferation, blocked HIV infection, decreased oxidative stress, inhibited microbial growth, suppressed tubercular infection, regulated glucose metabolism, inhibited malaria parasite lifecycle, and reduced cholinesterase activity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3/c1-16-8-2-3-13-9-17-18(11-13)10-12-4-6-14(15)7-5-12/h4-7,9,11,16H,2-3,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCUDUHFNDDETP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CN(N=C1)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



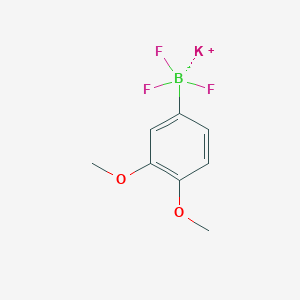
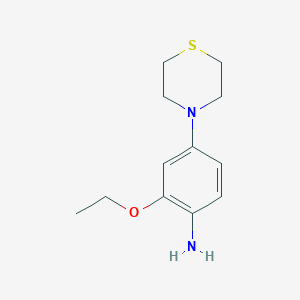
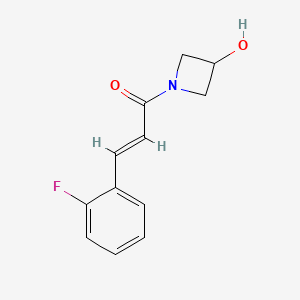

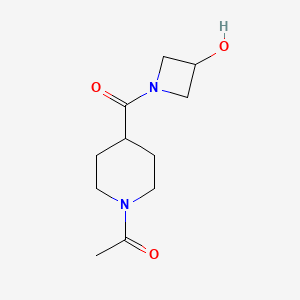

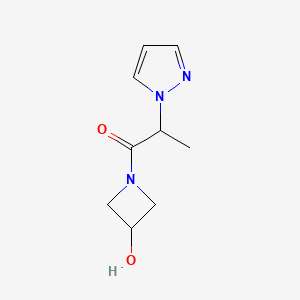
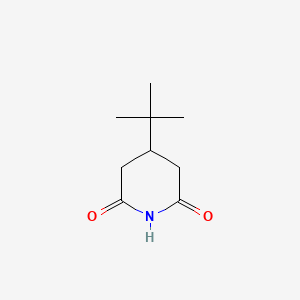
![3-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B1468824.png)
![2-ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1468825.png)
